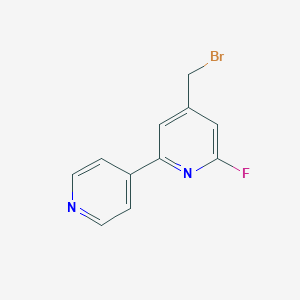![molecular formula C23H28N2O2 B13149678 1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone CAS No. 75476-94-7](/img/structure/B13149678.png)
1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of two amino groups attached to the anthraquinone core, one of which is substituted with a 2-ethylhexyl group and the other with a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-ethylhexyl)amino]-4-(methylamino)anthraquinone typically involves the following steps:
Nitration: The anthraquinone core is first nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino groups are subsequently alkylated. For the 2-ethylhexyl group, a suitable alkylating agent such as 2-ethylhexyl bromide is used. For the methyl group, methyl iodide or methyl bromide can be employed.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Nitration: Large quantities of anthraquinone are nitrated using concentrated nitric acid.
Catalytic Reduction: The nitro groups are reduced in large reactors using hydrogen gas and a palladium catalyst.
Continuous Alkylation: The alkylation steps are carried out in continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone has several scientific research applications:
Chemistry: Used as a dye intermediate and in the study of redox reactions.
Biology: Investigated for its potential as a biological stain and in cellular imaging.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mecanismo De Acción
The mechanism of action of 1-[(2-ethylhexyl)amino]-4-(methylamino)anthraquinone involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) that cause oxidative damage to cellular structures.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diaminoanthraquinone: Similar structure but lacks the alkyl substitutions.
1-Amino-4-hydroxyanthraquinone: Contains a hydroxyl group instead of an amino group.
1,4-Dihydroxyanthraquinone: Contains hydroxyl groups instead of amino groups.
Uniqueness
1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone is unique due to its specific alkyl substitutions, which enhance its solubility and stability compared to other anthraquinone derivatives. These properties make it particularly useful in industrial applications and scientific research.
Propiedades
Número CAS |
75476-94-7 |
|---|---|
Fórmula molecular |
C23H28N2O2 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
1-(2-ethylhexylamino)-4-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C23H28N2O2/c1-4-6-9-15(5-2)14-25-19-13-12-18(24-3)20-21(19)23(27)17-11-8-7-10-16(17)22(20)26/h7-8,10-13,15,24-25H,4-6,9,14H2,1-3H3 |
Clave InChI |
QJQBYILFKAVOTC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CNC1=C2C(=C(C=C1)NC)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


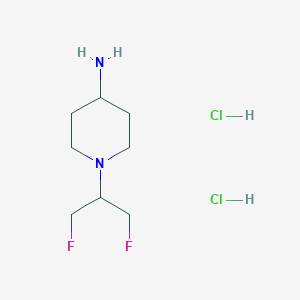
![D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt](/img/structure/B13149599.png)


![6-Fluoro-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13149632.png)
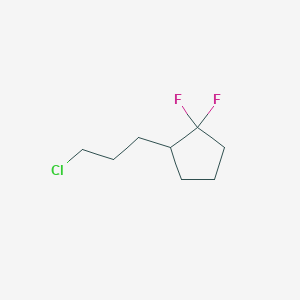
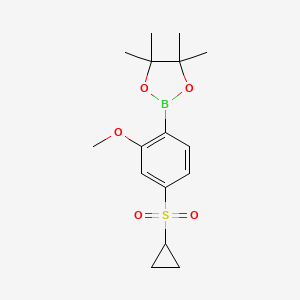

![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine dihydrobromide](/img/structure/B13149653.png)
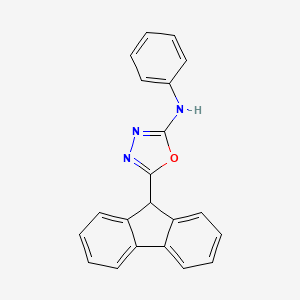
![1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-one](/img/structure/B13149659.png)
